

# Application Note: Techniques for Characterizing the Alpha Phase in TI-17

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Audience: Researchers, scientists, and drug development professionals.

#### Introduction

TI-17 is a near-beta titanium alloy known for its high strength, good fracture toughness, and excellent hardenability, making it a candidate for critical aerospace components. The alloy's mechanical properties are intrinsically linked to its microstructure, particularly the morphology, size, volume fraction, and crystallographic orientation of the alpha ( $\alpha$ ) phase within the beta ( $\beta$ ) matrix. The  $\alpha$  phase, with its hexagonal close-packed (HCP) structure, can present in various forms, such as lamellar, equiaxed (globular), or acicular, depending on the thermomechanical processing history.[1][2] Precise characterization and quantification of the  $\alpha$  phase are therefore critical for predicting material performance, ensuring process control, and developing new processing routes to achieve desired mechanical properties.[3] This document provides detailed protocols for the primary techniques used to characterize the  $\alpha$  phase in TI-17.

## **Key Characterization Techniques**

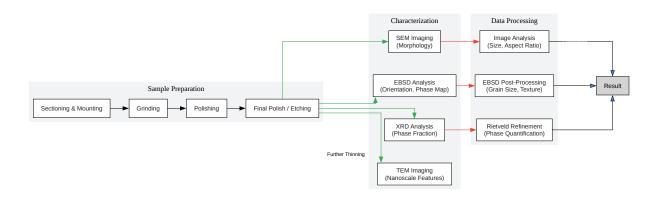
A multi-technique approach is often necessary for a comprehensive understanding of the  $\alpha$  phase. The most common and effective methods include:

- Scanning Electron Microscopy (SEM): For morphological analysis of the  $\alpha$  phase.
- Electron Backscatter Diffraction (EBSD): For crystallographic orientation and phase mapping.



- X-Ray Diffraction (XRD): For phase identification and quantification.
- Transmission Electron Microscopy (TEM): For high-resolution analysis of α phase interfaces and substructures.

The general workflow for characterizing the alpha phase in TI-17 is outlined below.



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Fig. 1: General experimental workflow for  $\alpha$  phase characterization.

## **Quantitative Data Summary**

The morphology of the  $\alpha$  phase is highly dependent on the thermomechanical processing of TI-17. The following tables summarize quantitative data from studies on the effects of deformation and heat treatment.



Table 1: Effect of Deformation on Alpha Phase Morphology in TI-17

Deformatio n (Height Reduction)	Effective Strain	Alpha Morphology	Globularizat ion Fraction (%)	Aspect Ratio of Beta Grains	Reference
0%	~0	Basket- weave lamellar	~0%	1	[4]
30%	-	Mixed lamellar and globular	25%	2	[4]
50%	-	Predominantl y globular	60%	4	[4]
-	0.4	Initiation of globularizatio n	-	-	[3][5]
-	1.0	Completion of globularizatio	-	-	[3][5]

Table 2: Effect of Heat Treatment on Alpha Phase Globularization in TI-17

Treatment Temperature (°C)	Treatment Time	Key Observation	Reference
820	0 - 1 hour	Fast globularization stage	[6]
820	> 1 hour	Slow globularization stage, microstructure coarsening	[6]
840	0 - 1 hour	Faster globularization compared to 820°C	[6]



# **Experimental Protocols**Protocol for SEM Analysis

Objective: To visualize the morphology, size, and distribution of the primary and secondary  $\alpha$  phases.

### Methodology:

- Sample Preparation:
  - Section the TI-17 sample to the desired size using a low-speed diamond saw to minimize deformation.
  - Mount the sample in a conductive resin.
  - Grind the sample surface using successively finer silicon carbide (SiC) papers (e.g., 240, 400, 600, 800, 1200 grit). Ensure the sample is rinsed with water between each step and rotated 90 degrees.
  - Polish the sample using diamond suspensions on a polishing cloth, typically starting with 6
    μm, followed by 3 μm, and then 1 μm.
  - Perform a final polish using a 0.05 μm colloidal silica or alumina suspension to achieve a mirror-like, deformation-free surface.[7]
  - Etch the sample if necessary to reveal the microstructure. Kroll's reagent (e.g., 2% HF, 6% HNO<sub>3</sub>, 92% H<sub>2</sub>O) is commonly used for titanium alloys, preferentially attacking the α phase.[8] Exercise extreme caution and use appropriate personal protective equipment (PPE) when handling HF.
  - Clean the sample thoroughly with ethanol and dry it with compressed air.
- Imaging:
  - Place the prepared sample in the SEM chamber.



- Use the Backscattered Electron (BSE) detector. In  $\alpha+\beta$  titanium alloys, the  $\alpha$  phase typically appears darker than the  $\beta$  phase due to compositional differences.[9]
- Set the accelerating voltage. A lower voltage reduces the electron beam penetration depth and can provide a more accurate surface representation of the phase fraction.[8] A typical starting range is 15-20 kV.
- Adjust the working distance, spot size, and brightness/contrast to obtain clear, high-resolution images of the α phase morphology (e.g., lamellar, equiaxed).
- Acquire images at various magnifications to capture both the overall microstructure and fine details.
- Data Analysis:
  - $\circ$  Use image analysis software (e.g., ImageJ) to quantify the  $\alpha$  phase.
  - Measure parameters such as volume fraction, grain size, aspect ratio (for lamellar structures), and Feret ratio (a measure of particle elongation).[5][10]

## **Protocol for EBSD Analysis**

Objective: To determine the crystallographic orientation, phase distribution, grain boundary characteristics, and texture of the  $\alpha$  phase.

#### Methodology:

- Sample Preparation:
  - EBSD requires a pristine, deformation-free, and flat surface.
  - Follow the grinding and polishing steps outlined in the SEM protocol (Section 3.1).
  - The final polishing step is critical. A prolonged polish (e.g., >45 minutes) with 0.05 μm colloidal silica using a vibratory polisher is highly recommended to remove any residual surface damage.[7]



 Etching is generally avoided as it can create surface topography that degrades pattern quality.

### Data Acquisition:

- Mount the un-etched, highly polished sample in the SEM.
- Tilt the sample to approximately 70° relative to the incident electron beam.
- Select an appropriate accelerating voltage (typically 20 kV) and beam current to generate clear Kikuchi patterns.
- Define the scan area and step size. The step size should be small enough to resolve the finest features of interest (e.g., thin α lamellae).
- Calibrate the EBSD detector and software with a known standard (e.g., a single crystal silicon wafer).
- Begin the automated scan. The software indexes the Kikuchi pattern at each point to identify the phase (HCP for  $\alpha$ , BCC for  $\beta$ ) and determine the crystal orientation.

#### Data Analysis:

- Use the EBSD software (e.g., AZtecCrystal) to process the collected data.
- Generate maps, including:
  - Phase Maps: To visualize the spatial distribution of  $\alpha$  and  $\beta$  phases.
  - Inverse Pole Figure (IPF) Maps: To show the crystallographic orientation of the grains.
  - Grain Boundary Maps: To identify low-angle and high-angle grain boundaries.
- Calculate quantitative data such as grain size distribution, phase fractions, and texture (represented by pole figures).[11]

## **Protocol for XRD Analysis**

Objective: To identify the crystalline phases present and quantify their volume fractions.



## Methodology:

- Sample Preparation:
  - A flat, polished surface is required for accurate results.[12]
  - Prepare the sample as described in the SEM protocol (Section 3.1, steps 1-5), stopping after the final polishing step. The surface should be representative of the bulk material.
- Data Acquisition:
  - Place the sample in the X-ray diffractometer.
  - Set the X-ray source (e.g., Cu Kα).
  - Define the scan range (2θ), step size, and dwell time. A typical range for titanium alloys is 20-80°.
  - Run the diffraction scan. The instrument records the intensity of diffracted X-rays at different angles.
- Data Analysis:
  - The resulting diffractogram will show peaks at specific 2θ angles.
  - Match the peak positions and relative intensities to standard patterns from a database (e.g., JCPDS/ICDD) to confirm the presence of the  $\alpha$  (HCP) and  $\beta$  (BCC) phases.[13][14]
  - For quantitative analysis, perform Rietveld refinement on the diffraction pattern. This
    method models the entire pattern and can provide accurate phase fractions, lattice
    parameters, and crystallite size.[9]

## **Protocol for TEM Analysis**

Objective: To perform high-resolution imaging of  $\alpha/\beta$  interfaces, nanoscale  $\alpha$  precipitates, and dislocation structures within the  $\alpha$  phase.

#### Methodology:



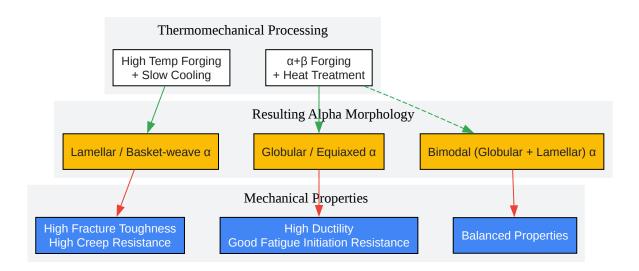
## Sample Preparation:

- Cut a thin slice (~300-500 μm) from the bulk sample.
- Mechanically grind the slice down to a thickness of  $\sim$ 100  $\mu$ m.
- Punch out a 3 mm disc from the thinned slice.
- Further thin the disc to create an electron-transparent region at the center. This is typically done by:
  - Twin-jet electropolishing: Using a solution of perchloric acid, butanol, and methanol at low temperatures.
  - Ion milling: Bombarding the sample with argon ions at a shallow angle.
- Imaging and Analysis:
  - Place the electron-transparent sample in the TEM holder and insert it into the microscope.
  - Use Bright-Field (BF) and Dark-Field (DF) imaging modes to visualize the microstructure.
     In many cases, β lamellae are significantly thinner than α lamellae in lamellar microstructures.
  - Obtain Selected Area Electron Diffraction (SAED) patterns from individual phases. The
    pattern from the α phase will correspond to an HCP crystal structure, while the β phase
    will show a BCC pattern. This allows for unambiguous phase identification.[16]
  - Use High-Resolution TEM (HRTEM) to image the atomic arrangement at  $\alpha/\beta$  interfaces.

# Relationship Between Processing, Microstructure, and Properties

The characterization of the  $\alpha$  phase is ultimately aimed at understanding and controlling the mechanical properties of TI-17. The morphology of the  $\alpha$  phase, dictated by thermomechanical processing, has a profound impact on performance.





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Fig. 2: Influence of processing on  $\alpha$  phase morphology and properties.

A lamellar  $\alpha$  microstructure, often formed by cooling from the  $\beta$  phase field, typically enhances fracture toughness and creep resistance because the intersecting lamellae create a tortuous path for crack propagation.[4] Conversely, a globular or equiaxed  $\alpha$  structure, achieved through deformation and heat treatment in the  $\alpha+\beta$  phase field, generally improves ductility and resistance to fatigue crack initiation.[4][6] Bimodal microstructures, containing both primary globular  $\alpha$  and secondary lamellar  $\alpha$ , can be engineered to provide a balanced combination of these properties.

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## Methodological & Application





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